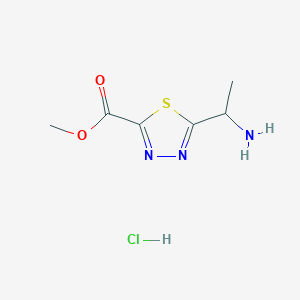
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4F4O2 . It has a molecular weight of 208.1098 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods . The structure is available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Catalytic Fluorination
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid is valuable in catalytic processes, especially in the field of organofluorine chemistry. For instance, it has been used in the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, leveraging N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source. This method is significant for its broad applicability in medicinal chemistry and synthesis due to its ability to convert triflamide into a wide range of synthetically useful functional groups (Wang, Mei, & Yu, 2009).
Synthesis of Fluorescent Probes
The compound has contributed to the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS), such as hydroxyl radical (.OH) and peroxidase intermediates. This breakthrough has enabled the selective and reliable detection of hROS and hypochlorite (-OCl) in living cells, advancing biological and chemical applications (Setsukinai et al., 2003).
Iron-Catalyzed Fluorination
An iron-catalyzed, fluoroamide-directed C-H fluorination method demonstrates the versatility of this compound in facilitating chemoselective fluorine transfer. This approach is notable for its broad substrate scope, functional group tolerance, and avoidance of noble metal additives, highlighting its potential in organic synthesis and pharmaceutical applications (Groendyke, AbuSalim, & Cook, 2016).
Fluoromethylation of Carbon-Carbon Multiple Bonds
The compound plays a critical role in the development of catalytic fluoromethylation processes, particularly in the photoredox catalysis for radical reactions. Such methodologies are instrumental in synthesizing organofluorine compounds bearing C(sp3)-CF3 bonds, offering a redox-neutral process under mild conditions. This innovation opens new avenues for creating fluoromethylated pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Synthesis of Fluorinated Heterocycles
This compound is instrumental in synthesizing fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method enables the creation of diverse fluorinated heterocycles, crucial for pharmaceutical and agrochemical industries, showcasing the compound's role in facilitating innovative synthetic routes (Wu et al., 2017).
Safety and Hazards
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of organic compounds known as n-benzylbenzamides . These compounds typically interact with proteins or enzymes in the body, altering their function and leading to various effects.
Mode of Action
It is known that benzoic acid derivatives can interact with their targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed effects of the compound.
Action Environment
The action of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the solubility of the compound in water and dense carbon dioxide can affect its distribution and bioavailability .
Propiedades
IUPAC Name |
2-fluoro-4-methyl-3-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNUVQYERQHBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride](/img/structure/B2837807.png)

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylprop-2-enamide](/img/structure/B2837810.png)
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2837811.png)


![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B2837816.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2837817.png)

![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)




